Cas no 2137056-90-5 (tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate)

tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2137056-90-5
- EN300-799098
- tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate
-
- インチ: 1S/C12H17NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m0/s1
- InChIKey: FGOMRBJADPNLSB-VIFPVBQESA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC[C@H]1C(C#C)=O)=O
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 46.6Ų
tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-799098-1.0g |
tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137056-90-5 | 95% | 1.0g |
$914.0 | 2024-05-21 | |
Enamine | EN300-799098-10.0g |
tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137056-90-5 | 95% | 10.0g |
$3929.0 | 2024-05-21 | |
Enamine | EN300-799098-0.25g |
tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137056-90-5 | 95% | 0.25g |
$840.0 | 2024-05-21 | |
Enamine | EN300-799098-0.5g |
tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137056-90-5 | 95% | 0.5g |
$877.0 | 2024-05-21 | |
Enamine | EN300-799098-0.05g |
tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137056-90-5 | 95% | 0.05g |
$768.0 | 2024-05-21 | |
Enamine | EN300-799098-0.1g |
tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137056-90-5 | 95% | 0.1g |
$804.0 | 2024-05-21 | |
Enamine | EN300-799098-2.5g |
tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137056-90-5 | 95% | 2.5g |
$1791.0 | 2024-05-21 | |
Enamine | EN300-799098-5.0g |
tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137056-90-5 | 95% | 5.0g |
$2650.0 | 2024-05-21 |
tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylateに関する追加情報
Introduction to tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate (CAS No. 2137056-90-5)
Tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate (CAS No. 2137056-90-5) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is a chiral tert-butyl ester derivative of a propargylated pyrrolidine, which makes it an important intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
The structure of tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate features a tert-butyl group attached to the carboxylic acid moiety, providing stability and protecting the amine functionality during synthetic manipulations. The propargyl moiety introduces a triple bond, which can be readily functionalized through various chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable building block in click chemistry.
In recent years, the use of chiral pyrrolidine derivatives has gained significant attention due to their potential in the development of new drugs and therapeutic agents. The chiral center in tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate allows for the synthesis of enantiomerically pure compounds, which is crucial for optimizing the pharmacological properties of drug candidates. This is particularly important in the context of central nervous system (CNS) disorders, where enantiomeric purity can significantly affect drug efficacy and safety.
The synthetic versatility of tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate has been demonstrated in several studies. For instance, a recent publication in the Journal of Organic Chemistry reported the use of this compound as a key intermediate in the synthesis of novel GABA receptor modulators. These modulators have shown promising results in preclinical studies for treating anxiety and epilepsy, highlighting the potential of this compound in drug discovery.
Beyond its applications in medicinal chemistry, tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate has also found use in materials science. The propargyl functionality can be utilized to create functional polymers and materials with tailored properties. For example, researchers at the University of California have explored the use of this compound in the development of stimuli-responsive hydrogels, which have potential applications in drug delivery systems and tissue engineering.
The stability and reactivity of tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate make it an attractive choice for various synthetic transformations. Its tert-butyl protecting group can be selectively removed under mild conditions, allowing for further functionalization without compromising the integrity of the molecule. This property is particularly useful in multi-step synthetic routes where sequential modifications are required.
In conclusion, tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate (CAS No. 2137056-90-5) is a highly valuable compound with diverse applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and synthetic versatility make it an essential tool for researchers aiming to develop new drugs and advanced materials. As research continues to advance, it is likely that this compound will play an increasingly important role in driving innovation and discovery across multiple scientific disciplines.
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